N-Methyl-2-(3-nitro-6-oxocyclohexa-2,4-dien-1-ylidene)-2,3-dihydro-1,3-thiazole-4-carboxamide
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Overview
Description
N-Methyl-2-(3-nitro-6-oxocyclohexa-2,4-dien-1-ylidene)-2,3-dihydro-1,3-thiazole-4-carboxamide is a complex organic compound with a unique structure that includes a thiazole ring, a nitro group, and a cyclohexadienone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
Chemical Reactions Analysis
Types of Reactions
N-Methyl-2-(3-nitro-6-oxocyclohexa-2,4-dien-1-ylidene)-2,3-dihydro-1,3-thiazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be further oxidized under specific conditions.
Reduction: The nitro group can be reduced to an amine group using reducing agents.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the thiazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions, such as temperature and pH, play a significant role in determining the outcome of these reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield an amine derivative, while substitution reactions can introduce various functional groups into the thiazole ring.
Scientific Research Applications
N-Methyl-2-(3-nitro-6-oxocyclohexa-2,4-dien-1-ylidene)-2,3-dihydro-1,3-thiazole-4-carboxamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and biological pathways.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which N-Methyl-2-(3-nitro-6-oxocyclohexa-2,4-dien-1-ylidene)-2,3-dihydro-1,3-thiazole-4-carboxamide exerts its effects involves interactions with specific molecular targets and pathways. The nitro group and thiazole ring are key functional groups that interact with enzymes and receptors, influencing various biological processes. Detailed molecular targets and pathways are still under investigation.
Comparison with Similar Compounds
Similar Compounds
N-Methyl-2-(3-nitro-6-oxocyclohexa-2,4-dien-1-ylidene)-3H-1,3-thiazole-4-carboxamide: A closely related compound with similar structural features.
Other Thiazole Derivatives: Compounds with thiazole rings and various substituents that exhibit similar chemical and biological properties.
Uniqueness
N-Methyl-2-(3-nitro-6-oxocyclohexa-2,4-dien-1-ylidene)-2,3-dihydro-1,3-thiazole-4-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity
Properties
CAS No. |
828936-86-3 |
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Molecular Formula |
C11H9N3O4S |
Molecular Weight |
279.27 g/mol |
IUPAC Name |
2-(2-hydroxy-5-nitrophenyl)-N-methyl-1,3-thiazole-4-carboxamide |
InChI |
InChI=1S/C11H9N3O4S/c1-12-10(16)8-5-19-11(13-8)7-4-6(14(17)18)2-3-9(7)15/h2-5,15H,1H3,(H,12,16) |
InChI Key |
BRWOYXCFNRYTOR-UHFFFAOYSA-N |
Canonical SMILES |
CNC(=O)C1=CSC(=N1)C2=C(C=CC(=C2)[N+](=O)[O-])O |
Origin of Product |
United States |
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